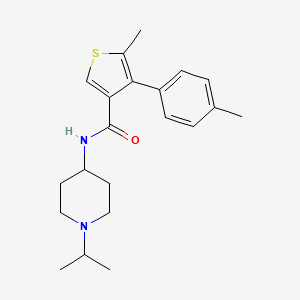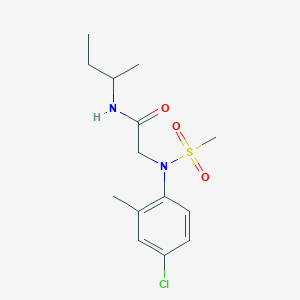![molecular formula C26H29N3 B4885487 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole, also known as BEC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BEC belongs to the class of carbazole derivatives, which have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
科学研究应用
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole has been studied extensively in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit anti-proliferative and pro-apoptotic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.
In neuroscience, this compound has been found to have neuroprotective effects, particularly against oxidative stress and inflammation. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties. For example, this compound derivatives have been synthesized with enhanced anti-cancer activity and reduced toxicity.
作用机制
The exact mechanism of action of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole is not fully understood, but it is thought to involve multiple pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been found to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell growth and apoptosis.
In the brain, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
In the brain, this compound has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole as a research tool is its versatility. This compound can be used in a range of in vitro and in vivo experiments, including cell culture assays, animal models of disease, and drug screening assays. This compound is also relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent in cancer and other diseases.
合成方法
The synthesis of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole involves the reaction of 9-ethylcarbazole with benzyl chloride and piperazine in the presence of potassium carbonate. The reaction takes place under reflux conditions in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography, yielding this compound as a white solid with a melting point of 215-217°C.
属性
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-2-29-25-11-7-6-10-23(25)24-18-22(12-13-26(24)29)20-28-16-14-27(15-17-28)19-21-8-4-3-5-9-21/h3-13,18H,2,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJLFILVMIKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)
